4,5-二甲基-1H-咪唑甲酸酯

描述

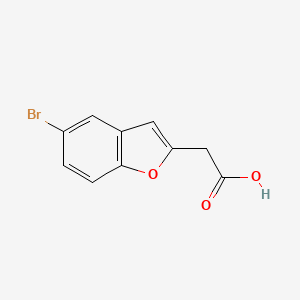

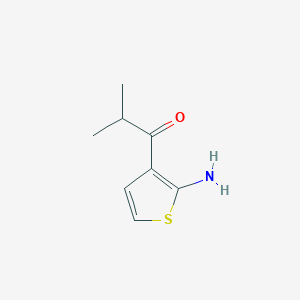

4,5-Dimethyl-1H-imidazole formate is a chemical compound with the CAS Number: 86027-00-1 . It has a molecular weight of 142.16 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 4,5-dimethyl-1H-imidazole formate . The InChI Code is 1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3) .Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-imidazole formate is a white to yellow powder or crystals . It is stored at room temperature .科学研究应用

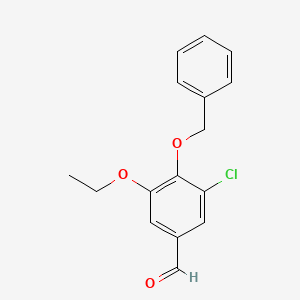

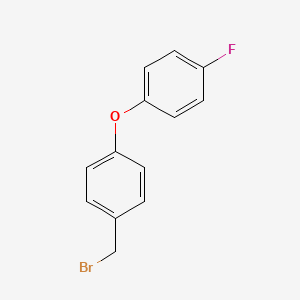

光谱学和分子对接:咪唑衍生物,如 2-氯-1-(4-甲氧基苯基)-4,5-二甲基-1H-咪唑 (CLMPDI) 和 1-(4-溴苯基)-2-氯-4,5-二甲基-1H-咪唑 (BPCLDI),已使用无溶剂途径合成,随后进行了详细的光谱表征(红外、傅里叶拉曼和核磁共振)和基于密度泛函理论 (DFT) 计算的反应性研究。这些衍生物显示出抗菌活性和与特定蛋白质的潜在相互作用,表明了药物应用 (Thomas et al., 2018).

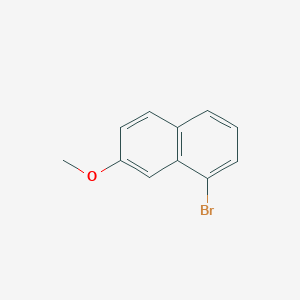

反应性研究:进一步分析新合成的咪唑衍生物,如 1-(4-甲氧基苯基)-4,5-二甲基-1H-咪唑-2-基乙酸酯 (MPDIA) 和 1-(4-溴苯基)-4,5-二甲基-1H-咪唑-2-基乙酸酯 (BPDIA),证明了它们特定的光谱和反应性质。该研究包括实验光谱测量和 DFT 计算,揭示了对它们局部反应性质的见解 (Hossain et al., 2018).

铱催化的反应:已经描述了咪唑与甲酸盐的铱催化反应,导致生成 2-[(烷氧基)(甲氧基)甲基]咪唑。本研究提供了对特定条件下区域选择性反应和产物转化的见解 (Fukumoto et al., 2017).

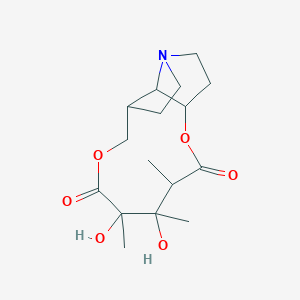

光化学还原研究:已经对具有咪唑衍生物的钌配合物进行了研究,以了解它们在 CO2 光化学还原为甲酸酯中的作用。这些研究提供了反应中间体的结构信息,并强调了考虑某些化合物参与催化途径的重要性 (Sampaio et al., 2019).

生物分子核磁共振:咪唑衍生物用作生物分子核磁共振中的内部 pH 指示剂,证明了它们在包括结构基因组学和代谢组学在内的各种应用中的实用性 (Baryshnikova et al., 2008).

纳米颗粒合成:咪唑衍生物已被确定为氧化锌纳米颗粒合成的有机前体,表明它们在纳米材料开发中的作用 (Padhy et al., 2010).

安全和危害

未来方向

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

作用机制

Target of Action

4,5-Dimethyl-1H-imidazole formate is a derivative of imidazole, a heterocyclic compound that plays a pivotal role in the synthesis of biologically active molecules . Imidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA structures . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 4,5-Dimethyl-1H-imidazole formate with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, diabetes, viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

4,5-dimethyl-1H-imidazole;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPFRBUPJBNHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1H-imidazole formate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)

![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)